![molecular formula C22H17BrN2O3 B3732893 N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B3732893.png)
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide
Overview
Description
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core structure, which is often associated with various biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide typically involves the condensation of 2-benzoyl-4-bromoaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzene rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Structure
The compound features a benzamide core, which is often linked to various biological activities. Its synthesis typically involves the condensation of 2-benzoyl-4-bromoaniline with benzoyl chloride in the presence of a base such as triethylamine, conducted under reflux conditions to ensure complete conversion of reactants into the desired product.
Chemical Reactions
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide can undergo several chemical reactions, including:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : With lithium aluminum hydride or sodium borohydride.
- Substitution : Electrophilic aromatic substitution reactions using bromine or nitric acid.
These reactions can yield various products, including carboxylic acids, amines, and nitrated derivatives.
Chemistry
In the field of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. Its reactivity allows for the development of novel compounds that can be used in further research and applications.
Biology
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential in:
- Inhibiting specific enzyme activities by binding to active sites.
- Modulating receptor functions, which could lead to significant biological effects such as inhibition of cell proliferation and modulation of immune responses.
Medicine
The therapeutic potential of this compound has been explored in various contexts:
- Anti-inflammatory Activities : Investigated for its ability to reduce inflammation markers in preclinical models.
- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and others. The compound's mechanism involves apoptosis induction and cell cycle arrest, with IC50 values indicating significant potency against targeted cells.
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes related to cancer progression, suggesting its role as a potential therapeutic agent in oncology.
Industry
In industrial applications, this compound is utilized in developing advanced materials and pharmaceuticals. Its unique properties make it suitable for creating formulations that require specific chemical interactions or stability under varying conditions.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer activity of this compound against various cancer cell lines. The results showed:
- MCF-7 Cells : IC50 value of 12 µM after 72 hours of treatment.
- HeLa Cells : Induction of apoptosis was confirmed through flow cytometry analysis, indicating a promising avenue for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-methylacetamide
- N-(2-Benzoyl-4-methylphenyl)-2-bromo-N-methylacetamide
Uniqueness
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide is unique due to the presence of both benzoyl and bromophenyl groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the benzoyl group contributes to its potential biological activities.
Biological Activity
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-benzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core with specific substitutions that influence its biological properties. The presence of the 4-bromo and benzoyl groups contributes to its chemical reactivity and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of benzamide derivatives in modulating viral infections, particularly Hepatitis B Virus (HBV). Research indicates that certain benzamide derivatives can significantly reduce cytoplasmic HBV DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism suggests a novel approach to antiviral therapy, focusing on inhibiting viral assembly rather than direct viral inhibition .
Anticancer Properties
This compound has shown promising anticancer activity across various cancer cell lines. In vitro studies have demonstrated its efficacy against breast carcinoma (MCF-7), lung carcinoma (A549), and other solid tumors. The compound exhibits selective cytotoxicity, sparing normal cells while inducing apoptosis in cancer cells. Mechanistic studies suggest that its activity may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Anticancer Activity
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 8.107 | Induction of apoptosis via caspase activation |
A549 | 10.5 | Inhibition of ERK1/2 signaling pathway |
Jurkat E6.1 | 5.0 | Disruption of cell cycle progression |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications at various positions on the benzamide scaffold have been systematically studied to optimize potency and selectivity:
- Bromo Substitution : Enhances interaction with target proteins.
- Benzoyl Group : Contributes to lipophilicity, improving membrane permeability.
- Carbamoyl Linkage : Facilitates hydrogen bonding with biological targets, enhancing binding affinity.
Case Studies
- Hepatitis B Virus Inhibition : A study demonstrated that derivatives similar to this compound significantly reduced HBV replication in vitro, suggesting a viable therapeutic candidate for chronic HBV infection .
- Anticancer Efficacy : In a comparative study involving multiple cancer cell lines, this compound exhibited superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin, highlighting its potential as an alternative treatment option .
Properties
IUPAC Name |
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c23-17-11-12-19(18(13-17)21(27)15-7-3-1-4-8-15)25-20(26)14-24-22(28)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,28)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFOGJUKLWZOFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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